Bienvenue dans la boutique en ligne BenchChem!

Hydroxyethylthio Vitamine K3

Cdc25 phosphatase Isoform selectivity Menadione

Hydroxyethylthio Vitamine K3 (also known as NSC-672121) is a synthetic thioether analog of vitamin K3 (menadione) belonging to the 1,4-naphthoquinone class. It functions as a Cdc25 dual‑specificity phosphatase inhibitor, displaying a 5.2‑fold selectivity for the Cdc25A isoform (IC₅₀ = 4.56 µM) over Cdc25B (IC₅₀ = 23.63 µM).

Molecular Formula C13H12O3S
Molecular Weight 248.30 g/mol
CAS No. 59147-84-1
Cat. No. B1680245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxyethylthio Vitamine K3
CAS59147-84-1
SynonymsNSC-672121;  NSC 672121;  NSC672121; 
Molecular FormulaC13H12O3S
Molecular Weight248.30 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C2=CC=CC=C2C1=O)SCCO
InChIInChI=1S/C13H12O3S/c1-8-11(15)9-4-2-3-5-10(9)12(16)13(8)17-7-6-14/h2-5,14H,6-7H2,1H3
InChIKeyMZIOEPIEDDJOPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Hydroxyethylthio Vitamine K3 (CAS 59147-84-1): A Selective Cdc25A Phosphatase Inhibitor for Oncology Research


Hydroxyethylthio Vitamine K3 (also known as NSC-672121) is a synthetic thioether analog of vitamin K3 (menadione) belonging to the 1,4-naphthoquinone class. It functions as a Cdc25 dual‑specificity phosphatase inhibitor, displaying a 5.2‑fold selectivity for the Cdc25A isoform (IC₅₀ = 4.56 µM) over Cdc25B (IC₅₀ = 23.63 µM) [1]. The compound is widely employed in tumor biology research to investigate cell‑cycle regulation and cancer‑cell proliferation pathways.

Why Menadione or Other Vitamin K3 Analogs Cannot Substitute for Hydroxyethylthio Vitamine K3 (59147-84-1)


Simple substitution of Hydroxyethylthio Vitamine K3 with the parent vitamin K3 (menadione) or other Cdc25 inhibitors is not scientifically justified due to marked differences in isoform selectivity, cytotoxic potency, and cellular mechanism of action. Menadione exhibits a reversed selectivity profile (more potent against Cdc25B than Cdc25A) and is a potent ROS generator linked to oxidative DNA damage, whereas thioether analogs such as Hydroxyethylthio Vitamine K3 were designed to retain phosphatase inhibition while minimizing off‑target redox cycling [1]. High‑potency Cdc25 inhibitors like NSC 663284 or NSC 95397 operate in the low‑nanomolar range and lack the moderate, tunable activity window required for specific experimental systems [2]. The quantitative evidence below establishes why this compound occupies a unique niche among Cdc25‑targeting reagents.

Quantitative Differentiation of Hydroxyethylthio Vitamine K3 (59147-84-1) Against Principal Cdc25 Inhibitors


Enhanced Cdc25A Isoform Selectivity vs. Menadione (Vitamin K3)

Hydroxyethylthio Vitamine K3 demonstrates 5.2‑fold selectivity for Cdc25A over Cdc25B, whereas the parent compound menadione (vitamin K3) exhibits an inverse selectivity pattern favoring Cdc25B by 1.8‑fold [1][2]. This reversal in isoform preference is critical for studies focusing on Cdc25A‑driven pathways, as menadione cannot replicate the same intracellular phosphatase inhibition profile.

Cdc25 phosphatase Isoform selectivity Menadione

Moderate Cdc25A Potency with Distinct Isoform Profile vs. High‑Potency Inhibitor NSC 663284

While NSC 663284 is a potent, irreversible Cdc25 dual‑specificity phosphatase inhibitor with nanomolar activity (Cdc25A IC₅₀ = 29 nM, Cdc25B2 IC₅₀ = 95 nM), Hydroxyethylthio Vitamine K3 provides a micromolar potency window (Cdc25A IC₅₀ = 4.56 µM) with a broader 5.2‑fold selectivity for Cdc25A over Cdc25B [1][2]. The 157‑fold difference in Cdc25A potency and the divergent selectivity ratios (5.2 vs. 3.3) make these compounds non‑interchangeable in dose‑response and target‑engagement studies.

Cdc25A inhibitor Potency window NSC 663284

Reduced Cytotoxicity in A549 Lung Carcinoma Cells vs. Menadione

In the A549 non‑small cell lung carcinoma cell line, Hydroxyethylthio Vitamine K3 exhibits an IC₅₀ of 41.3 µM for growth inhibition after 24 h [1]. Under comparable 48‑h MTT assay conditions, menadione (vitamin K3) shows an IC₅₀ of 16 µM [2]. The 2.6‑fold lower cytotoxicity of the thioether analog may translate to a wider therapeutic window in cell‑based assays where menadione‑induced redox stress confounds interpretation.

Cytotoxicity A549 Menadione

Micromolar Potency Profile Contrasts Sharply with Sub‑Nanomolar Inhibitor NSC 95397

NSC 95397 is a potent, selective Cdc25 dual‑specificity phosphatase inhibitor with IC₅₀ values of 22.3 nM (Cdc25A), 125 nM (Cdc25B), and 56.9 nM (Cdc25C) . Hydroxyethylthio Vitamine K3, in contrast, inhibits Cdc25A and Cdc25B with IC₅₀ values of 4.56 µM and 23.63 µM, respectively [1]. This 200‑fold disparity in potency against Cdc25A (4.56 µM vs. 0.022 µM) and the absence of Cdc25C data underscore that these compounds occupy entirely different potency regimes and cannot be used interchangeably.

Cdc25 inhibitor NSC 95397 Potency comparison

Divergent Growth Inhibition Potency vs. Thioalkyl Analog Cpd 5 in Hepatoma Cells

Cpd 5, a structurally related thioalkyl vitamin K3 analog, exhibits an IC₅₀ of 3.5 µM for growth inhibition of Hep G2 hepatoma cells [1]. While direct Hep G2 data for Hydroxyethylthio Vitamine K3 are not available, the compound's A549 IC₅₀ of 41.3 µM and its Cdc25A IC₅₀ of 4.56 µM suggest a distinct cellular potency landscape [2]. These differences reinforce that minor structural modifications among vitamin K3 thio‑derivatives yield non‑overlapping biological profiles, precluding simple substitution.

Hepatoma Cpd 5 Growth inhibition

Recommended Experimental and Procurement Scenarios for Hydroxyethylthio Vitamine K3 (59147-84-1)


Cdc25A‑Selective Cell‑Cycle Studies in Tumor Models

Hydroxyethylthio Vitamine K3 is optimally deployed in studies requiring moderate, isoform‑selective inhibition of Cdc25A without the confounding ROS‑driven cytotoxicity associated with menadione. The compound's 5.2‑fold Cdc25A preference and reduced A549 cytotoxicity (IC₅₀ = 41.3 µM) support experiments where Cdc25A‑dependent G1/S or G2/M arrest is to be dissected from Cdc25B‑mediated effects [1][2]. This application is grounded in direct comparative enzymatic and cellular data.

Dose‑Response Target Engagement Studies Requiring Micromolar Potency

In contrast to high‑potency Cdc25 inhibitors such as NSC 663284 (Cdc25A IC₅₀ = 29 nM) or NSC 95397 (Cdc25A IC₅₀ = 22.3 nM), Hydroxyethylthio Vitamine K3 offers a micromolar potency window (Cdc25A IC₅₀ = 4.56 µM) that facilitates graded dose‑response analysis and reduces the risk of complete target saturation at low compound concentrations [1][2]. This property is valuable in pharmacological studies where partial inhibition and occupancy dynamics are under investigation.

Comparative Oncology Reagent Benchmarking Against Menadione

Laboratories seeking to differentiate Cdc25A‑mediated effects from the pleiotropic redox activity of vitamin K3 will find Hydroxyethylthio Vitamine K3 a critical comparator. Quantitative evidence demonstrates that while menadione exhibits Cdc25A IC₅₀ = 6.9 µM, its 1.8‑fold Cdc25B preference and 2.6‑fold greater cytotoxicity in A549 cells obscure Cdc25A‑specific phenotypes [1][2][3]. Procurement of this compound enables controlled experiments that decouple phosphatase inhibition from oxidative stress.

Mechanistic Dissection of Cdc25‑Driven Pathways in Lung Cancer Models

The availability of A549 cytotoxicity data (IC₅₀ = 41.3 µM) for Hydroxyethylthio Vitamine K3 provides a defined baseline for studies in non‑small cell lung carcinoma. Researchers can employ the compound at sub‑cytotoxic concentrations to probe Cdc25A‑dependent signaling without inducing widespread cell death, a confounding factor when using more cytotoxic analogs like menadione (A549 IC₅₀ = 16 µM) [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hydroxyethylthio Vitamine K3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.